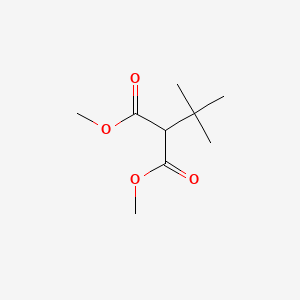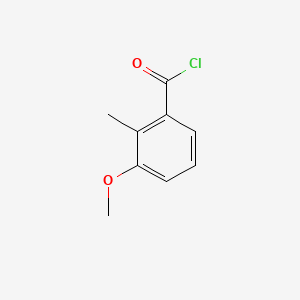
3-(2-Nitrophenyl)propan-1-ol
Overview
Description
Synthesis Analysis
There is a study that discusses the kinetically controlled reaction of 3-bromo-1-(2-nitrophenyl)propan-1-ols and their formic acid esters with fluorosulfonic acid . The reaction afforded 3-(2-bromoethyl)-1-oxo-1,3-dihydro-2,1-benzoxazol-1-ium and 6-bromo-3-(2-bromoethyl)-1-oxo-1,3-dihydro-2,1-benzoxazol-1-ium fluorosulfonates .Chemical Reactions Analysis
A study discusses the anionotropic rearrangements of 3-bromo-1-(2-nitrophenyl)propan-1-ols and their esters in fluorosulfonic acid . As the reaction mixture was kept at 20°C, these ions underwent anionotropic rearrangements leading to the formation of 3-bromomethyl-1-oxo-3,4-dihydro-1H-2,1-benzoxazin-1-ium, 4-bromo-3-methyl-1-oxo-3,4-dihydro-1H-2,1-benzoxazin-1-ium, and 5-bromo-1-oxo-1,3,4,5-tetrahydro-2,1-benzoxazepin-1-ium fluorosulfonates .Scientific Research Applications
1. Organic Synthesis and Catalysis
- Esterification Mechanisms: Research by Steels, Clercq, & Maskill (1993) highlighted the influence of intramolecular hydrogen bonding in related compounds (such as 2-tert-butyl-3-(NN-dimethylamino)propan-1-ol) on the rate and mechanism of catalyzed acyl transfer in esterification processes.
- Chiral Synthesis: The work of Drewes et al. (1992) utilized a similar compound, (R,R)-2-Amino-1-(4-nitrophenyl)propan-1,3-diol, in the resolution of racemic acids, demonstrating its utility in the synthesis of chiral compounds.
- Enantioselective Alkynylation: Jiang & Si (2004) developed a chiral amino alcohol-based ligand, including a compound structurally similar to 3-(2-Nitrophenyl)propan-1-ol, for the asymmetric alkynylation of chloral. This process yielded chiral trichloromethyl propargyl alcohols, important in pharmaceutical synthesis (Jiang & Si, 2004).
Mechanism of Action
Target of Action
It is known that this compound belongs to the class of organic compounds known as nitrophenyl ethers . These are aromatic compounds containing a nitrobenzene moiety that carries an ether group on the benzene ring .
Mode of Action
It is known that nitrophenyl ethers can undergo various chemical reactions, including anionotropic rearrangements . In one study, a kinetically controlled reaction of a similar compound, 3-bromo-1-(2-nitrophenyl)propan-1-ol, with fluorosulfonic acid resulted in the formation of various cyclic ions .
Biochemical Pathways
The compound’s ability to form cyclic ions suggests that it may influence various biochemical processes .
Pharmacokinetics
Some properties such as its molecular weight (18119 g/mol) and boiling point (4033°C at 760 mmHg) are known .
Result of Action
The compound’s ability to form cyclic ions suggests that it may have significant effects at the molecular level .
Action Environment
It is known that the compound is stable at a storage temperature of 4°c .
properties
IUPAC Name |
3-(2-nitrophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6,11H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHJJGAQQGSPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570913 | |
| Record name | 3-(2-Nitrophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Nitrophenyl)propan-1-ol | |
CAS RN |
20716-26-1 | |
| Record name | 3-(2-Nitrophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















